

Spectroscopic Profile of 4-(Benzyloxy)picolinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Benzyloxy)picolinonitrile

Cat. No.: B176890

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Benzyloxy)picolinonitrile**, a molecule of interest in medicinal chemistry and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance and predicted spectroscopic data for **4-(Benzyloxy)picolinonitrile**.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.91	d	2H	7.0	Aromatic protons (ortho to benzylic ether)
7.79	s	1H	-	Picoline proton (position 3 or 5)
7.57	m	3H	-	Aromatic protons (meta and para to benzylic ether)

Solvent: CDCl₃, Spectrometer Frequency: 200 MHz

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
159.97	C4-O (Picoline ring)
134.54	Quaternary aromatic carbon (benzylic)
130.77	Aromatic CH (para to benzylic ether)
130.61	Aromatic CH (meta to benzylic ether)
113.62	Picoline CH (position 3 or 5)
112.47	Picoline C-CN
82.56	Benzylic CH ₂

Solvent: CDCl₃, Spectrometer Frequency: 50 MHz

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3100-3000	Medium-Weak	C-H Stretch	Aromatic C-H
~2950-2850	Medium-Weak	C-H Stretch	Aliphatic C-H (Benzylic CH ₂)
~2230-2210	Medium-Sharp	C≡N Stretch	Nitrile
~1600 & ~1450	Medium-Strong	C=C Stretch	Aromatic Ring
~1250-1000	Strong	C-O Stretch	Aryl Ether

Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity	Possible Fragment
210	High	[M] ⁺ (Molecular Ion)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
119	Medium	[M - C ₇ H ₇] ⁺
181	Low	[M - CHO] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited and predicted spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.^[1] The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).^[1] Chemical shifts for ¹H NMR are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0 ppm.^[1] Data is reported in the following format: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), integration, and coupling constant (J) in Hertz.^[1] For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent peak (e.g., the center line of the triplet for CDCl₃ at 77.0 ppm).^[1]

Infrared (IR) Spectroscopy

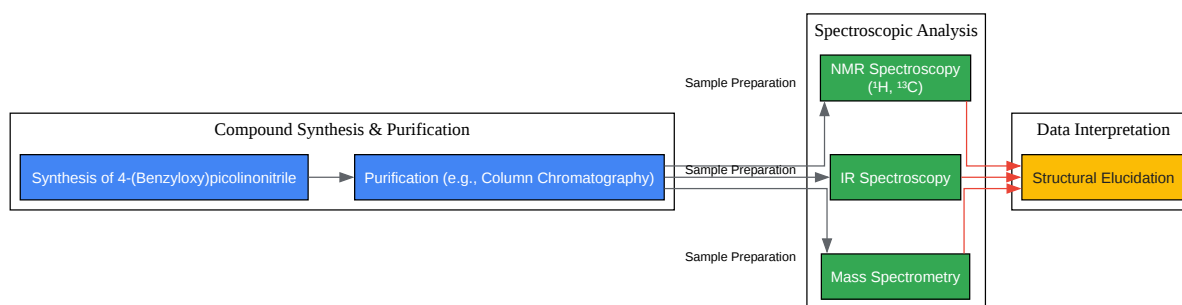
Infrared spectra are obtained using an FTIR (Fourier Transform Infrared) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄). The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. The resulting spectrum shows the percentage of transmittance versus the wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.^[1] For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) with a time-of-flight (TOF) mass analyzer is a common technique.^[2] The electron ionization (EI) method is also frequently used for the initial mass analysis.^[1] The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **4-(Benzyloxy)picolinonitrile**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **4-(Benzyloxy)picolinonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(Benzyloxy)picolinonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176890#spectroscopic-data-for-4-benzyloxy-picolinonitrile-nmr-ir-ms\]](https://www.benchchem.com/product/b176890#spectroscopic-data-for-4-benzyloxy-picolinonitrile-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com